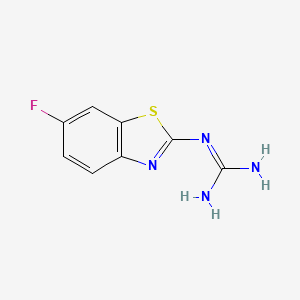

N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine

Overview

Description

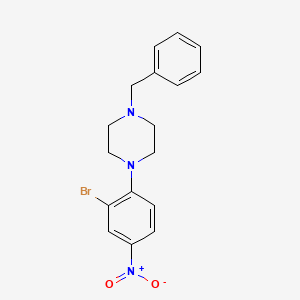

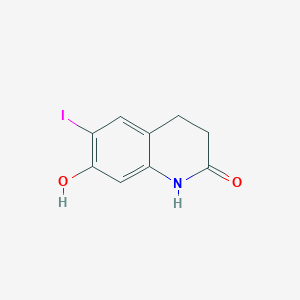

“N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine” is a chemical compound with the formula C₈H₇FN₄S . It is supplied by Matrix Scientific and is classified as an irritant .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C₈H₇FN₄S . The 1H NMR spectrum and 13C NMR spectrum of a related compound provide insights into the structure .Physical And Chemical Properties Analysis

“this compound” is a white or colorless solid that is highly soluble in water and other polar solvents . A related compound has a melting point of 85–87°C .Scientific Research Applications

1. Antiviral Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine derivatives have been investigated for their antiviral properties. Notably, some methyl 6-deoxy-6-[N'-alkyl/aryl-N''-(benzothiazol-2-yl)]guanidino-alpha-D-glucopyranosides displayed anti-influenza activity, showcasing the potential of these compounds in antiviral therapeutics (Liu & Cao, 2008).

2. Neuroprotective Agents

Compounds structurally related to this compound, specifically amidine, thiourea, and guanidine derivatives of 2-amino-6-(trifluoromethoxy)benzothiazole, have been studied for their neuroprotective properties. They showed potential as neuroprotective agents in various models of brain disease, including those with antioxidant properties and the ability to attenuate neuronal injury (Anzini et al., 2010).

3. Antimicrobial and Antioxidant Properties

Guanidine derivatives containing a benzothiazole moiety, including this compound, have shown significant antimicrobial and antioxidant activities. These properties are particularly pronounced against specific strains of microorganisms and in assays such as DPPH and ABTS, indicating their potential in combating microbial infections and oxidative stress (Bhat, Belagali, & Shyamala, 2017).

4. Antitumor Activity

Guanidinothiazolecarboxamides (GTCs), a class of compounds including this compound derivatives, have been found effective against experimental pulmonary metastases of 3LL Lewis lung carcinoma. This suggests their potential as antitumor agents, with certain benzothiazole GTCs enhancing survival in this model (Schnur et al., 1991).

5. Pharmacological Screening

This compound derivatives have been synthesized and screened for various pharmacological activities, including antimicrobial, antifungal, and anthelmintic effects. These studies have demonstrated the potential of these compounds in a wide range of therapeutic applications (Javali et al., 2010).

Safety and Hazards

Future Directions

While specific future directions for “N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine” are not available, benzothiazole-based compounds have been highlighted for their potential in the development of new drugs . They have shown a broad range of chemical and biological properties, making them valuable in medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine Similar compounds have been reported to target enzymes like n-acylethanolamine acid amidase (naaa) and acetylcholinesterase (ache) .

Mode of Action

The exact mode of action of This compound Related compounds have been shown to inhibit the activity of their target enzymes .

Biochemical Pathways

The biochemical pathways affected by This compound Similar compounds have been reported to affect the signaling pathways of their target enzymes .

Pharmacokinetics

The ADME properties of This compound The molecular weight of the compound is reported to be 21023 , which could influence its absorption, distribution, metabolism, and excretion.

Result of Action

The molecular and cellular effects of This compound Related compounds have been reported to produce protective effects against multiple sclerosis in mice .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The crystal structure of similar compounds can be influenced by intermolecular interactions .

Biochemical Analysis

Biochemical Properties

N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme N-acylethanolamine acid amidase (NAAA), where it acts as an inhibitor . This inhibition leads to an increase in the levels of endogenous lipid messengers, such as palmitoylethanolamide, which are involved in anti-inflammatory and neuroprotective processes . Additionally, this compound has been shown to interact with G protein-coupled receptors, influencing various signaling pathways .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, it has been observed to modulate cell signaling pathways, leading to neuroprotective effects . This compound also influences gene expression by upregulating anti-inflammatory genes and downregulating pro-inflammatory genes . Furthermore, this compound affects cellular metabolism by altering the levels of key metabolites involved in energy production and lipid metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As an NAAA inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of endogenous lipid messengers . This inhibition results in increased levels of these messengers, which activate peroxisome proliferator-activated receptor-α (PPAR-α), leading to anti-inflammatory and neuroprotective effects . Additionally, this compound has been shown to modulate the activity of G protein-coupled receptors, further influencing cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained anti-inflammatory and neuroprotective effects in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent anti-inflammatory and neuroprotective effects without significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as NAAA and PPAR-α . The inhibition of NAAA leads to increased levels of lipid messengers, which are further metabolized to exert their biological effects . Additionally, the compound influences metabolic flux by altering the levels of key metabolites involved in lipid and energy metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, including the brain, liver, and kidneys . Its localization and accumulation are influenced by its interactions with cellular transporters and binding proteins, which facilitate its movement across cellular membranes .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes and receptors . Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy and specificity .

properties

IUPAC Name |

2-(6-fluoro-1,3-benzothiazol-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4S/c9-4-1-2-5-6(3-4)14-8(12-5)13-7(10)11/h1-3H,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORXEYNUGHNFJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=N2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-methylacetamide](/img/structure/B1401994.png)

![Methyl 2-[(3-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1401995.png)